1-(3-Fluoro-5-methylphenyl)propan-2-ol
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Overview
Description
1-(3-Fluoro-5-methylphenyl)propan-2-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its aldehyde precursor using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Fluoro-5-methylphenyl)-2-propanone.
Reduction: 3-Fluoro-5-methylbenzaldehyde.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(3-Fluoro-2-methylphenyl)-2-propanol
- 1-(3-Fluoro-4-methylphenyl)-2-propanol
- 1-(3-Fluoro-5-methoxyphenyl)-2-propanol
Uniqueness: 1-(3-Fluoro-5-methylphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This positioning influences the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6,8,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUGBWLFNFBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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